![molecular formula C11H22N2 B13232596 2-(Butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13232596.png)
2-(Butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of nitrogen-containing heterocycles These compounds are known for their diverse biological activities and are often used in medicinal chemistry The structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
The synthesis of 2-(Butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications. Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(Butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) chloride for oxidation and sodium amide in ammonia for forming alkaline salts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-acyl derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities . Additionally, it is used in the development of organic electronic materials, such as organic field-effect transistors and photovoltaic devices . Its unique structure allows for the fine-tuning of its properties, making it a valuable compound for various research applications.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-(Butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as pyrrole and pyrrolidine analogs . These compounds share a similar core structure but differ in their substituents and functional groups. The unique combination of substituents in this compound gives it distinct properties and potential applications. For example, while pyrrole analogs are known for their antibacterial and antifungal activities, the specific structure of this compound may enhance its activity against certain types of bacteria or fungi.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in scientific research. Its unique structure allows for various chemical reactions and interactions with molecular targets, making it a promising candidate for further study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
5-butan-2-yl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C11H22N2/c1-4-9(2)13-6-10-5-12-7-11(10,3)8-13/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
HDDKEPQSYWUAAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CC2CNCC2(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 8-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B13232513.png)
![Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate](/img/structure/B13232521.png)
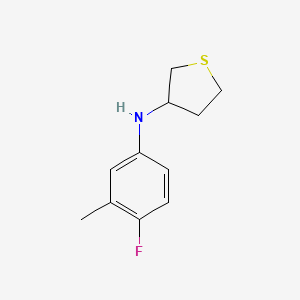
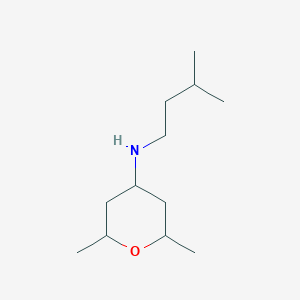
amine](/img/structure/B13232535.png)
amine](/img/structure/B13232536.png)

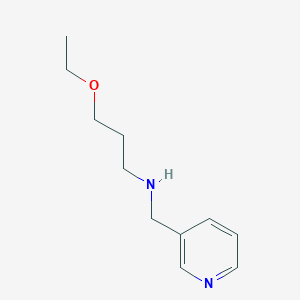
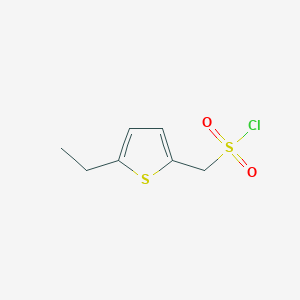
![Methyl 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13232571.png)
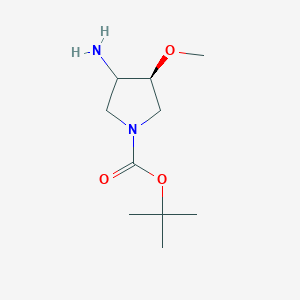
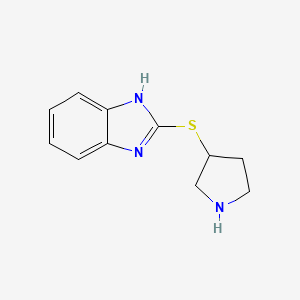
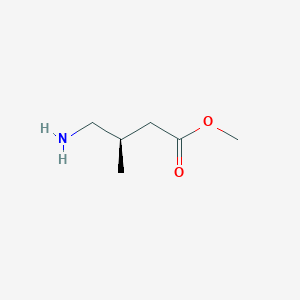
![1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol](/img/structure/B13232586.png)
